molecular formula C11H20FN3O B11734286 (3-ethoxypropyl)[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine

(3-ethoxypropyl)[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11734286
M. Wt: 229.29 g/mol
InChI Key: AWRCCPJBVQYRQH-UHFFFAOYSA-N
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Description

(3-ethoxypropyl)[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is a synthetic organic compound that features a unique combination of functional groups, including an ethoxypropyl chain, a fluoro-substituted pyrazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethoxypropyl)[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 1-ethyl-5-fluoro-1H-pyrazole ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate in the presence of a base.

    Alkylation: The pyrazole ring is then alkylated with a suitable alkyl halide, such as 3-bromopropyl ethyl ether, under basic conditions to introduce the ethoxypropyl group.

    Amination: Finally, the resulting intermediate is subjected to reductive amination with formaldehyde and an amine source to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Key considerations include the choice of solvents, reaction temperatures, and purification techniques to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(3-ethoxypropyl)[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3-ethoxypropyl)[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (3-ethoxypropyl)[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted pyrazole ring can engage in hydrogen bonding and hydrophobic interactions, while the amine group may form ionic bonds with negatively charged sites. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-ethoxypropyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]amine: Lacks the fluoro substituent, which may affect its binding affinity and specificity.

    (3-ethoxypropyl)[(1-methyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine: Contains a methyl group instead of an ethyl group, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of the fluoro substituent in (3-ethoxypropyl)[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C11H20FN3O

Molecular Weight

229.29 g/mol

IUPAC Name

3-ethoxy-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]propan-1-amine

InChI

InChI=1S/C11H20FN3O/c1-3-15-11(12)10(9-14-15)8-13-6-5-7-16-4-2/h9,13H,3-8H2,1-2H3

InChI Key

AWRCCPJBVQYRQH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNCCCOCC)F

Origin of Product

United States

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